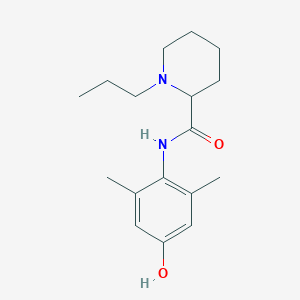

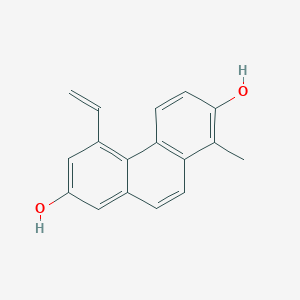

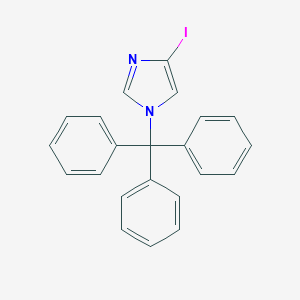

N-(4-hydroxy-2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide

Descripción general

Descripción

“N1,N2-Bis (4-hydroxy-2,6-dimethylphenyl)oxalamide” is a chemical compound with the CAS Number: 1809288-95-6 . It has a molecular weight of 328.37 and its molecular formula is C18H20N2O4 . It is a solid at room temperature .

Molecular Structure Analysis

The InChI code for “N1,N2-Bis (4-hydroxy-2,6-dimethylphenyl)oxalamide” is 1S/C18H20N2O4/c1-9-5-13 (21)6-10 (2)15 (9)19-17 (23)18 (24)20-16-11 (3)7-14 (22)8-12 (16)4/h5-8,21-22H,1-4H3, (H,19,23) (H,20,24) .Aplicaciones Científicas De Investigación

Synthesis and Characterization

- Synthesis Process : The compound has been involved in the synthesis of ropivacaine hydrochloride monohydrate, a local anesthetic agent. A key step in this synthesis involved a Pd(II)-mediated reaction (Sahlberg, 1987).

Pharmacological Research

Voltage-Gated Sodium Channel Blockers : Certain analogues of the compound, such as 1-benzyl-N-(2,6-dimethylphenyl)piperidine-3-carboxamide, have been designed as voltage-gated skeletal muscle sodium channel blockers, showing potential in the development of antimyotonic agents (Catalano et al., 2008).

Anticancer Agents : Functionalized amino acid derivatives related to the compound have been evaluated for their in vitro cytotoxicity against human cancer cell lines, showing promise in designing new anti-cancer agents (Kumar et al., 2009).

Anticonvulsant Properties : Several studies have explored the anticonvulsant properties of N-(2,6-dimethylphenyl)-substituted semicarbazones, indicating their potential in epilepsy treatment (Yogeeswari et al., 2005); (Afolabi & Okolie, 2013).

Androgen Receptor Antagonists : N-arylpiperazine-1-carboxamide derivatives, structurally related to the compound, have been studied as nonsteroidal androgen receptor antagonists, with potential implications in prostate cancer treatment (Kinoyama et al., 2005).

Antiinflammatory Agents : Some novel pyrazole derivatives related to the compound have shown significant anti-inflammatory activity and minimal ulcerogenic activity, suggesting their potential as safer anti-inflammatory drugs (El‐Hawash & El-Mallah, 1998).

Chemical Analysis

- Analytical Techniques : Liquid chromatographic methods have been developed for the determination of 4-amino-N-(2,6-dimethylphenyl)-benzamide, a related compound, in rat serum and urine, essential for pharmacokinetic studies (Dockens et al., 1987).

Safety And Hazards

The safety information for “N1,N2-Bis (4-hydroxy-2,6-dimethylphenyl)oxalamide” indicates that it is dangerous. The hazard statements include H302-H319-H372-H410, which mean it is harmful if swallowed, causes serious eye irritation, causes damage to organs through prolonged or repeated exposure, and is very toxic to aquatic life with long lasting effects .

Propiedades

IUPAC Name |

N-(4-hydroxy-2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O2/c1-4-8-19-9-6-5-7-15(19)17(21)18-16-12(2)10-14(20)11-13(16)3/h10-11,15,20H,4-9H2,1-3H3,(H,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWDXZCNWLNJBBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCCCC1C(=O)NC2=C(C=C(C=C2C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20439732 | |

| Record name | 4'-Hydroxyropivacaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20439732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-hydroxy-2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide | |

CAS RN |

163589-31-9 | |

| Record name | 4'-Hydroxyropivacaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20439732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methoxy-11H-benzo[b][1]benzazepine](/img/structure/B30484.png)